molecular formula C11H13BrMgO B13402958 magnesium;pent-4-enoxybenzene;bromide

magnesium;pent-4-enoxybenzene;bromide

Cat. No.: B13402958
M. Wt: 265.43 g/mol
InChI Key: YZGWLYOVQFAJKN-UHFFFAOYSA-M
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Description

Magnesium; pent-4-enoxybenzene; bromide is hypothesized to be an organomagnesium compound or coordination complex comprising a magnesium center, a pent-4-enoxybenzene ligand (an ether-substituted benzene with a pentene chain), and bromide ions.

Properties

Molecular Formula

C11H13BrMgO

Molecular Weight

265.43 g/mol

IUPAC Name

magnesium;pent-4-enoxybenzene;bromide

InChI

InChI=1S/C11H13O.BrH.Mg/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,5-6,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1

InChI Key

YZGWLYOVQFAJKN-UHFFFAOYSA-M

Canonical SMILES

C=CCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

General Procedure

  • Materials Needed:

    • Pent-4-enoxybenzene
    • Magnesium metal (turnings or powder)
    • Anhydrous tetrahydrofuran (THF) or diethyl ether
    • Optional: Iodine for activation
  • Procedure:

    • Step 1: Weigh the magnesium metal and add it to a dry reaction vessel under an inert atmosphere.
    • Step 2: Add a small amount of anhydrous solvent (THF or diethyl ether) to cover the magnesium.
    • Step 3: If necessary, add a few crystals of iodine to activate the magnesium surface.
    • Step 4: Slowly add a solution of pent-4-enoxybenzene in the chosen solvent through a septum, maintaining anhydrous conditions.
    • Step 5: Monitor the reaction for signs of initiation, such as cloudiness or bubbling.
    • Step 6: Once the reaction starts, continue adding the pent-4-enoxybenzene solution slowly to avoid excessive heat evolution.
    • Step 7: Stir the mixture until all magnesium is consumed, indicating the completion of the Grignard reagent formation.

Solvent Selection

The choice of solvent is crucial for the stability and reactivity of the Grignard reagent. Both tetrahydrofuran (THF) and diethyl ether are commonly used because they are aprotic and can coordinate with the magnesium center, stabilizing the reagent.

Chemical Properties and Applications

Chemical Properties

Property Name Property Value Reference
Molecular Formula C11H13BrMgO
Molecular Weight 265.43 g/mol
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3

Applications

This compound is used as a Grignard reagent in organic synthesis, particularly for adding functional groups to carbonyl compounds or for forming carbon-carbon bonds. It is a versatile reagent in the synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

Magnesium;pent-4-enoxybenzene;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Magnesium;pent-4-enoxybenzene;bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;pent-4-enoxybenzene;bromide involves the nucleophilic addition of the carbon-magnesium bond to electrophilic centers in other molecules. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which then attacks electrophilic sites such as carbonyl groups. This leads to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Grignard Reagents (e.g., Phenyl Magnesium Bromide)

Grignard reagents like phenyl magnesium bromide (C₆H₅MgBr) are pivotal in organic synthesis for nucleophilic additions. Key comparisons include:

  • Reactivity: The pent-4-enoxybenzene group in the target compound may reduce nucleophilicity compared to phenyl MgBr due to electron donation from the ether oxygen.
  • Stability : Ether linkages can stabilize magnesium coordination but may also introduce side reactions (e.g., β-hydride elimination in alkenyl groups).
  • Applications : Phenyl MgBr is widely used in C–C bond formation, whereas the target compound’s alkene moiety could enable unique reactivity in conjugate additions or cyclization reactions .

Magnesium Bromide–Ether Complexes

describes a magnesium bromide–ether complex used as a photocatalyst for alkyne oxidation. Comparisons include:

  • Structure: Both systems involve MgBr₂ coordinated with ether ligands. The pent-4-enoxybenzene group may enhance light absorption or stabilize reactive intermediates via π-conjugation.
  • Catalytic Efficiency : The MgBr₂–ether complex in facilitates bromine radical generation, while the target compound’s alkene could enable redox-active behavior .

Bifunctional Magnesium Catalysts (e.g., TSP-Mg-imi Polymer)

The TSP-Mg-imi polymer (–3) combines a magnesium porphyrin core with imidazolium bromide, achieving high turnover numbers (TON: 24,700) in CO₂ cycloaddition. Key contrasts:

  • Design : TSP-Mg-imi’s covalent linkage between Mg and Br ensures spatial proximity for synergistic catalysis. The target compound’s structure may lack this precision unless similarly engineered.
  • Performance : TSP-Mg-imi achieves ~100% conversion at 100°C, whereas the target compound’s catalytic activity would depend on ligand stability and Mg–Br interaction strength .

Ionic Conductors (e.g., MgBr₂/DMSO Electrolytes)

MgBr₂ dissolved in DMSO exhibits ionic conductivity of 10⁻² S/cm and a Mg²⁺ transference number of 0.7 . For the target compound:

  • Ionic Mobility: The bulky pent-4-enoxybenzene group may hinder ion dissociation, reducing conductivity compared to MgBr₂.
  • Electrolyte Compatibility : Unlike MgBr₂/DMSO, the target compound’s organic ligand could limit solubility in polar aprotic solvents .

Data Tables

Table 1: Catalytic Performance of Magnesium-Containing Compounds

Compound Reaction Temperature Conversion TON Reference
TSP-Mg-imi polymer CO₂ + Epoxide → Carbonate 100°C ~100% 24,700
MgBr₂–ether complex Alkyne Oxidation RT N/A N/A
Phenyl MgBr Benzaldehyde Addition RT >90% N/A

Table 2: Ionic Properties of Magnesium Electrolytes

Compound Solvent Conductivity (S/cm) Mg²⁺ Transference Number Reference
MgBr₂/DMSO DMSO 10⁻² 0.7
TSP-Mg-imi polymer Solvent-free N/A N/A

Q & A

Q. What strategies are effective for studying interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Measure binding affinities (KD) with immobilized proteins.
  • X-ray Crystallography : Resolve co-crystal structures to identify binding pockets. Compare with brominated analogs (e.g., 3-bromoaniline) to assess selectivity .

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